molecular formula C11H20O B12647838 3,6-Dimethyl-1-oxaspiro[4.5]decane CAS No. 93840-80-3

3,6-Dimethyl-1-oxaspiro[4.5]decane

Cat. No.: B12647838
CAS No.: 93840-80-3
M. Wt: 168.28 g/mol
InChI Key: RVMIUSPWOCZIGQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-oxaspiro[45]decane is an organic compound with the molecular formula C₁₁H₂₀O It is characterized by a spirocyclic structure, which includes an oxygen atom and two methyl groups attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-oxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-oxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,6-Dimethyl-1-oxaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-oxaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom and methyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different functional groups.

    6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene: A structurally related compound with a methylene group.

Uniqueness

3,6-Dimethyl-1-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

93840-80-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,6-dimethyl-1-oxaspiro[4.5]decane

InChI

InChI=1S/C11H20O/c1-9-7-11(12-8-9)6-4-3-5-10(11)2/h9-10H,3-8H2,1-2H3

InChI Key

RVMIUSPWOCZIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(CO2)C

Origin of Product

United States

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